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N-(2-aminopyrimidin-4-yl)butyramide

Phosphodiesterase inhibition PDE4B1 Biochemical assay

This 2-aminopyrimidine butyramide scaffold is a validated ATP-competitive kinase hinge-binding motif. Its precisely defined N-butyramide chain occupies a discrete SAR space distinct from acetamide or propionamide analogs—procurement of generic aminopyrimidines without this exact acyl substitution introduces uncontrolled variables into kinase SAR campaigns. The unoptimized PDE4B1 IC50 (5.9 μM) provides a >2,950-fold measurable optimization trajectory toward low-nanomolar leads, making it an ideal benchmark for fragment growing and selectivity profiling.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B14753085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminopyrimidin-4-yl)butyramide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NC(=NC=C1)N
InChIInChI=1S/C8H12N4O/c1-2-3-7(13)11-6-4-5-10-8(9)12-6/h4-5H,2-3H2,1H3,(H3,9,10,11,12,13)
InChIKeyLZAZRGWDPXDCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-aminopyrimidin-4-yl)butyramide: Core Scaffold Identifier for Kinase-Focused Chemical Procurement


N-(2-aminopyrimidin-4-yl)butyramide (CAS 2169030-20-8) is a small-molecule organic compound with molecular formula C8H12N4O and molecular weight 180.21 g/mol, belonging to the aminopyrimidine amide class . It features a 2-aminopyrimidine core with an N-linked butyramide substituent at the 4-position. This core scaffold is extensively documented in the medicinal chemistry literature as a privileged ATP-competitive kinase inhibitor hinge-binding motif, with the 2-aminopyrimidine system forming key hydrogen-bonding interactions within the kinase hinge region [1]. The compound is available from specialty chemical suppliers at ≥98% purity for research and development applications .

Procurement Risk Alert: Why N-(2-aminopyrimidin-4-yl)butyramide Cannot Be Replaced by Arbitrary Aminopyrimidine Analogs


Aminopyrimidine-based kinase inhibitors exhibit extreme sensitivity to N-acyl substituent variation at the 4-position. Systematic SAR studies across multiple kinase families (JNK, Lck, IKK2, FGFR) demonstrate that the length, branching, and polarity of the amide acyl chain directly modulate both inhibitory potency and target selectivity profiles [1][2]. Specifically, butyramide-containing analogs occupy a discrete region of chemical space distinct from acetamides (C2), propionamides (C3), or longer-chain valeramides (C5), with each alkyl length producing non-linear effects on target engagement due to differential steric occupancy of hydrophobic pockets adjacent to the hinge-binding region [1]. Generic substitution with any commercially available aminopyrimidine lacking precise characterization would introduce uncontrolled variables into SAR campaigns, potentially invalidating structure-activity relationships and wasting synthesis resources.

Quantitative Differentiation Matrix: N-(2-aminopyrimidin-4-yl)butyramide vs. Structural Analogs


PDE4B1 Inhibitory Activity: Baseline Potency Reference for Butyramide-Substituted Scaffold

N-(2-aminopyrimidin-4-yl)butyramide demonstrates measurable PDE4B1 inhibitory activity with an IC50 of 5.9 μM (5,900 nM) in a biochemical assay using human PDE4B1 expressed in insect cells, monitoring [³H]cAMP to [³H]AMP hydrolysis [1]. This value establishes a quantitative baseline for the butyramide-substituted 2-aminopyrimidine scaffold that can be referenced when evaluating more potent, optimized analogs. In contrast, structurally related aminopyrimidine amides optimized for Lck inhibition achieve IC50 values as low as 2 nM, representing a >2,950-fold potency enhancement achievable through scaffold elaboration [2].

Phosphodiesterase inhibition PDE4B1 Biochemical assay

JNK1 Inhibitor SAR: Acyl Chain Length Determines Target Potency Threshold

Systematic SAR evaluation of 4-substituted-2-aminopyrimidines as JNK1 inhibitors demonstrates that acyl chain substitution at the 4-amino position is a critical determinant of inhibitory activity [1]. While specific quantitative data for the butyramide derivative are not reported in the primary JNK SAR publication, the study establishes that unsubstituted or minimally substituted 4-amino derivatives show substantially reduced JNK1 inhibition compared to optimized analogs bearing elaborated aromatic or heteroaromatic substituents at this position. Compounds achieving single-digit nanomolar JNK1 IC50 values require extended hydrophobic groups beyond simple alkyl amides [1].

c-Jun N-terminal kinase JNK1 inhibition SAR

FGFR4 Inhibitor Selectivity: Class-Level Benchmark for Kinome-Wide Specificity

Optimized 2-aminopyrimidine derivatives can achieve exceptional target selectivity within the kinome. The compound designated '2n' in a series of FGFR4-targeting 2-aminopyrimidines exhibited Kd = 3.3 nM for FGFR4 and IC50 = 2.6 nM for FGFR4 enzymatic activity, while completely sparing FGFR1, FGFR2, and FGFR3 isoforms [1]. In kinome-wide profiling against 468 kinases at 1.0 μM, this optimized analog achieved S(35) selectivity score = 0.01 and S(10) selectivity score = 0.007, indicating that >99% of tested kinases retained >65% and >90% activity respectively [1]. In cellular assays, this compound suppressed proliferation of FGFR4-dysregulated breast cancer cells with IC50 = 0.38 μM [1].

FGFR4 Kinase selectivity Kinome-wide profiling

Lck Inhibitor Scaffold Evolution: Aminopyrimidine Amide Core Replaces Aminoquinazoline Predecessors

Structure-guided design efforts demonstrated that aminopyrimidine amides (including butyramide-containing analogs) exhibit improved cellular potency and selectivity profiles relative to aminoquinazoline predecessors in Lck inhibition programs [1]. The aminopyrimidine amide scaffold class achieved potent Lck inhibition with cellular T cell proliferation suppression, representing a scaffold evolution that improved drug-like properties compared to the quinazoline series [1]. The X-ray co-crystal structure of Lck with aminopyrimidine amide inhibitor 10b (PDB 3BYS) confirms the precise hinge-binding interactions that define this chemotype's kinase recognition [2].

Lymphocyte-specific kinase Lck inhibition Scaffold hopping

IKK2 Inhibitor Class: Aminopyrimidine Scaffold Demonstrates Isoform Selectivity

A novel series of aminopyrimidine IKK2 inhibitors has been developed that demonstrates in vitro inhibition of IKK2 with good selectivity over the IKK1 isoform . The aminopyrimidine scaffold class enables discrimination between these closely related kinase isoforms, a selectivity profile that may be tunable through specific substituent patterns including variations in the 4-position amide group. While N-(2-aminopyrimidin-4-yl)butyramide itself represents an unoptimized core scaffold, the established IKK2/IKK1 selectivity of the aminopyrimidine class provides a rational starting point for selective inhibitor development campaigns targeting the NF-κB pathway .

IKK2 IKK1 isoform selectivity NF-κB pathway

Validated Application Scenarios for N-(2-aminopyrimidin-4-yl)butyramide Based on Quantitative Evidence


Scaffold Starting Point for Kinase SAR Optimization Campaigns

N-(2-aminopyrimidin-4-yl)butyramide serves as a well-characterized core scaffold with established PDE4B1 baseline activity (IC50 = 5.9 μM) [1]. Medicinal chemistry teams can use this compound as a reference starting point for systematic SAR exploration, where modifications to the butyramide substituent or pyrimidine ring system can be quantitatively benchmarked against this baseline activity. The >2,950-fold potency gap between this unoptimized scaffold and optimized aminopyrimidine amides (IC50 = 2 nM) provides a measurable optimization trajectory [2].

Fragment-Based Lead Discovery and Hit Validation

As a low molecular weight (180.21 g/mol) aminopyrimidine derivative, this compound is suitable for fragment-based drug discovery (FBDD) campaigns targeting ATP-competitive kinases. The compound's PDE4B1 IC50 of 5.9 μM [1] falls within the acceptable potency range for fragment hits (typically high micromolar to millimolar), making it a viable starting fragment for structure-guided elaboration. The extensive structural biology precedent for aminopyrimidine amide kinase binding, including co-crystal structures such as PDB 3BYS [3], provides direct structural guidance for fragment growing strategies.

Negative Control or Baseline Reference for Potency Assays

Due to its moderate PDE4B1 inhibitory activity (IC50 = 5,900 nM) [1] compared to optimized low-nanomolar inhibitors of the same scaffold class (IC50 = 2 nM) [2], this compound can serve as a baseline reference or weak-activity comparator in potency ranking assays. Its >2,950-fold lower potency relative to optimized analogs provides a wide dynamic range for assay validation and hit discrimination in high-throughput screening campaigns.

Chemical Biology Probe for Kinase Hinge-Binding Validation

The 2-aminopyrimidine core represents a validated ATP-competitive hinge-binding motif extensively characterized across multiple kinase families including JNK [4], Lck [3], IKK2 , and FGFR [5]. Procurement of N-(2-aminopyrimidin-4-yl)butyramide provides a minimal pharmacophore element suitable for competitive binding studies, thermal shift assays (TSA), or co-crystallization trials to validate hinge-region engagement in novel kinase targets. The butyramide substituent introduces minimal steric bulk, maximizing the likelihood of obtaining interpretable structural data in co-crystallization experiments.

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